2-Propen-1-one, 3-(4-methylphenyl)-1-(4-pyridinyl)-
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Overview
Description
2-Propen-1-one, 3-(4-methylphenyl)-1-(4-pyridinyl)- is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3-(4-methylphenyl)-1-(4-pyridinyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 3-(4-methylphenyl)-1-(4-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols.
Scientific Research Applications
2-Propen-1-one, 3-(4-methylphenyl)-1-(4-pyridinyl)- has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 3-(4-methylphenyl)-1-(4-pyridinyl)- involves its interaction with various molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.
Modulating signaling pathways: Affecting cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-one, 3-phenyl-1-(4-pyridinyl)-: Similar structure but lacks the methyl group on the phenyl ring.
2-Propen-1-one, 3-(4-methoxyphenyl)-1-(4-pyridinyl)-: Similar structure but has a methoxy group instead of a methyl group.
Uniqueness
2-Propen-1-one, 3-(4-methylphenyl)-1-(4-pyridinyl)- is unique due to the presence of both a methyl group on the phenyl ring and a pyridinyl group. This combination of functional groups may contribute to its distinct chemical and biological properties.
Properties
CAS No. |
24582-68-1 |
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Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-(4-methylphenyl)-1-pyridin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H13NO/c1-12-2-4-13(5-3-12)6-7-15(17)14-8-10-16-11-9-14/h2-11H,1H3 |
InChI Key |
HKHRLQXSRFTACT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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